molecular formula C23H27N3O6S B5322573 ETHYL 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENOYL]PIPERAZINE-1-CARBOXYLATE

ETHYL 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENOYL]PIPERAZINE-1-CARBOXYLATE

Cat. No.: B5322573
M. Wt: 473.5 g/mol
InChI Key: ZAWSZEUQDMHUFN-OBGWFSINSA-N
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Description

ETHYL 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENOYL]PIPERAZINE-1-CARBOXYLATE is a complex organic compound with a unique structure that includes a piperazine ring, a thiophene group, and a dimethoxyphenyl group

Preparation Methods

The synthesis of ETHYL 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENOYL]PIPERAZINE-1-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the reaction of 3,4-dimethoxybenzaldehyde with thiophene-2-carboxylic acid to form an intermediate, which is then reacted with piperazine and ethyl chloroformate under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to increase yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the molecule to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, where halogenated reagents can introduce new functional groups.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Scientific Research Applications

ETHYL 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENOYL]PIPERAZINE-1-CARBOXYLATE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets such as enzymes and receptors.

    Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: Researchers investigate its effects on cellular processes and its potential as a therapeutic agent for various diseases.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The presence of the dimethoxyphenyl and thiophene groups allows it to engage in π-π stacking interactions and hydrogen bonding, which are crucial for its binding affinity and specificity. These interactions can result in the inhibition or activation of target proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and thiophene-containing molecules. For example:

ETHYL 4-[(2E)-2-[(3,4-DIMETHOXYPHENYL)FORMAMIDO]-3-(THIOPHEN-2-YL)PROP-2-ENOYL]PIPERAZINE-1-CARBOXYLATE stands out due to its unique combination of functional groups and its potential for diverse applications in scientific research.

Properties

IUPAC Name

ethyl 4-[(E)-2-[(3,4-dimethoxybenzoyl)amino]-3-thiophen-2-ylprop-2-enoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27N3O6S/c1-4-32-23(29)26-11-9-25(10-12-26)22(28)18(15-17-6-5-13-33-17)24-21(27)16-7-8-19(30-2)20(14-16)31-3/h5-8,13-15H,4,9-12H2,1-3H3,(H,24,27)/b18-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAWSZEUQDMHUFN-OBGWFSINSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C(=CC2=CC=CS2)NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)N1CCN(CC1)C(=O)/C(=C\C2=CC=CS2)/NC(=O)C3=CC(=C(C=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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